tert-Butyl (4-(4-(dimethylamino)piperidin-1-yl)-2-methoxy-5-nitrophenyl)carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a cyclic structure. The InChI code provided gives some insight into the structure:1S/C19H32N4O3/c1-19 (2,3)26-18 (24)21-15-11-14 (20)16 (12-17 (15)25-6)23-9-7-13 (8-10-23)22 (4)5/h11-13H,7-10,20H2,1-6H3, (H,21,24)
. This indicates the presence of a tert-butyl group, a piperidine ring, a dimethylamino group, a methoxy group, and a nitrophenyl group. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The compound is a solid at room temperature . It has a molecular weight of 364.49 .Scientific Research Applications
Synthesis and Intermediate Applications
- Synthesis and Biologically Active Compounds: This compound serves as an important intermediate in synthesizing biologically active compounds such as Omisertinib (AZD9291). A study by Zhao et al. (2017) detailed a rapid synthetic method for this compound, with a total yield of 81% from commercially available 4-fluoro-2methoxy-5nitroaniline Zhao, Guo, Lan, & Xu, 2017.
- Role in Synthesis of Other Compounds: Vaid et al. (2013) developed an efficient eight-step synthesis of a related compound, starting from oxoacetic acid monohydrate, involving tert-butyl [2-(dimethylamino)ethyl]{2-[methoxy(methyl)amino]-2-oxoethyl}carbamate as an intermediate Vaid, Boini, Spitler, Pu, May, Yu, Sizhong, Fu, & Zhang, 2013.
Catalysis and Chemical Transformations
- Catalytic Applications: Mennenga et al. (2015) synthesized and evaluated the catalytic activity of polymethacrylates containing derivatives of this compound. These materials acted as effective catalysts in acylation chemistry, demonstrating self-activation by neighboring group effects Mennenga, Dorn, Menzel, & Ritter, 2015.
Pharmaceutical and Biological Evaluation
- Role in Pharmaceutical Synthesis: Wang et al. (2015) identified the compound as a key intermediate in synthesizing Vandetanib, a medication used for certain types of cancer Wang, Wang, Tang, & Xu, 2015.
- Biological Evaluation: Sanjeevarayappa et al. (2015) synthesized a variant of this compound and evaluated its in vitro antibacterial and anthelmintic activity, showcasing its moderate anthelmintic activity Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015.
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and face thoroughly after handling (P264) .
Future Directions
The future directions for research on this compound could potentially involve further exploration of its use in PROTAC development, given the utility of similar compounds in this area . Further studies could also investigate its synthesis, properties, and potential applications in other areas of chemistry or biology.
Properties
IUPAC Name |
tert-butyl N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-5-nitrophenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5/c1-19(2,3)28-18(24)20-14-11-16(23(25)26)15(12-17(14)27-6)22-9-7-13(8-10-22)21(4)5/h11-13H,7-10H2,1-6H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYBUNYNSGODFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)N2CCC(CC2)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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